2,4-Dibromooxazole

Organic Synthesis Regioisomerism Oxazole Building Blocks

2,4-Dibromooxazole is a halogenated heterocyclic building block of the oxazole class. It features bromine atoms at the 2- and 4-positions of the 1,3-oxazole ring, with the molecular formula C3HBr2NO and a molecular weight of 226.85 g/mol.

Molecular Formula C3HBr2NO
Molecular Weight 226.855
CAS No. 1240598-59-7
Cat. No. B2813739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromooxazole
CAS1240598-59-7
Molecular FormulaC3HBr2NO
Molecular Weight226.855
Structural Identifiers
SMILESC1=C(N=C(O1)Br)Br
InChIInChI=1S/C3HBr2NO/c4-2-1-7-3(5)6-2/h1H
InChIKeyHHJMCPWKOXDTLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromooxazole (CAS 1240598-59-7) Procurement Overview


2,4-Dibromooxazole is a halogenated heterocyclic building block of the oxazole class. It features bromine atoms at the 2- and 4-positions of the 1,3-oxazole ring, with the molecular formula C3HBr2NO and a molecular weight of 226.85 g/mol [1]. This compound is a key intermediate in organic synthesis, enabling the construction of more complex 2,4-disubstituted oxazole derivatives through cross-coupling reactions [2]. Its applications are noted in the synthesis of agrochemicals and pharmaceutical candidates .

2,4-Dibromooxazole Substitution Risks and Analytical Pitfalls


The performance of 2,4-Dibromooxazole cannot be assumed to be equivalent to other bromooxazole isomers or analogs. The specific 2,4-substitution pattern provides a distinct synthetic vector, enabling sequential and regioselective functionalization that is not possible with other isomers like 2,5-dibromooxazole (CAS 1600240-06-9) . The difference in electronic and steric environments at the 2- and 4-positions dictates its unique reactivity profile in cross-coupling reactions, which is critical for building specific molecular architectures [1]. Therefore, substituting with a generic bromooxazole without confirming regiochemical and reactivity data introduces significant risk of synthetic failure or the production of an unintended, non-viable product.

2,4-Dibromooxazole Comparative Data for Scientific Evaluation


Regioisomeric Differentiation from 2,5-Dibromooxazole

The primary differentiation of 2,4-Dibromooxazole lies in its specific regioisomeric structure. Unlike the 2,5-dibromo isomer (CAS 1600240-06-9), the 2,4-arrangement of bromine atoms provides a unique spatial and electronic profile, influencing its reactivity in cross-coupling reactions and the properties of its downstream derivatives [1].

Organic Synthesis Regioisomerism Oxazole Building Blocks

Synthetic Utility for 2,4-Disubstituted Oxazole Derivatives

2,4-Dibromooxazole is a versatile building block for synthesizing 2,4-disubstituted oxazoles. Its utility is demonstrated in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings, which allow for the sequential introduction of aryl or heteroaryl groups at the 2- and 4-positions [1]. This specific vector for derivatization is a key differentiator compared to oxazole building blocks with different halogenation patterns or mono-halogenated variants.

Cross-Coupling Medicinal Chemistry Agrochemical Synthesis

Scalable Synthesis via Regiocontrolled Lithiation

The synthesis of 2,4-Dibromooxazole has been achieved using a regiocontrolled lithiation method, which has been optimized and demonstrated to produce the target compound exclusively on a multigram scale [1]. This methodological advantage suggests a reliable and scalable supply chain, which is a critical procurement factor for long-term research projects or development programs.

Process Chemistry Synthesis Methodology Scalability

Optimal Use Cases for 2,4-Dibromooxazole Procurement


Synthesis of 2,4-Disubstituted Oxazole Libraries

This compound is the ideal starting material for generating diverse libraries of 2,4-disubstituted oxazoles for medicinal chemistry and agrochemical lead discovery. Its structure enables sequential palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space around the oxazole core .

Synthesis of Oxazole-Containing Herbicide and Fungicide Intermediates

2,4-Dibromooxazole is noted as an important intermediate in the synthesis of herbicides and for producing coatings . Its potential for controlling plant diseases caused by fungi like Fusarium oxysporum also positions it as a valuable building block for developing new crop protection agents .

Synthesis of Advanced Pharmaceutical Intermediates

The oxazole ring is a common motif in numerous pharmaceuticals. 2,4-Dibromooxazole serves as a crucial entry point for the late-stage functionalization of drug candidates, allowing for the introduction of diverse aryl or heteroaryl groups required for optimizing potency and pharmacokinetic properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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